1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a benzo[d]thiazolyl group linked by a urea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylating agent such as methyl iodide.
Coupling with Dimethoxyphenyl Isocyanate: The final step involves the reaction of the synthesized benzo[d]thiazole derivative with 3,4-dimethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea: Similar structure but with a chlorine atom instead of a methylthio group.
1-(3,4-Dimethoxyphenyl)-3-(6-methylbenzo[d]thiazol-2-yl)urea: Similar structure but with a methyl group instead of a methylthio group.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, such as different binding affinities or metabolic stability.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(6-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-22-13-7-4-10(8-14(13)23-2)18-16(21)20-17-19-12-6-5-11(24-3)9-15(12)25-17/h4-9H,1-3H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQBDAPGSXWCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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